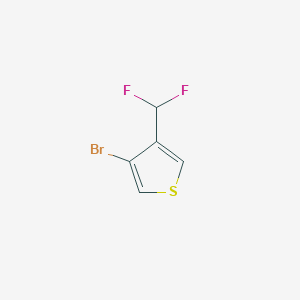

3-Bromo-4-(difluoromethyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Bromo-4-(difluoromethyl)thiophene” is an organosulfur compound . It is a colorless liquid and is used in the manufacture of chemical compounds.

Synthesis Analysis

The synthesis of “this compound” involves various processes. For instance, it has been reported that the compound can be prepared using a copper-catalyzed cross-coupling reaction . Additionally, unique synthesis routes had to be developed for five-membered heterocyclic systems with a special substitution pattern .Molecular Structure Analysis

The molecular weight of “this compound” is 213.05 . Its IUPAC name is this compound and its InChI code is 1S/C5H3BrF2S/c6-4-2-9-1-3 (4)5 (7)8/h1-2,5H .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and depend on the conditions. For example, it has been reported that 2-Bromo, 3-bromothiophene, 2,5-dibromothiophene, 3,4-dibromothiophene and perbrominated thiophene have been oxidized under different conditions to target thiophene S,S-dioxide .Physical And Chemical Properties Analysis

“this compound” is a colorless liquid . It has a molecular weight of 213.04 . The compound’s storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Aromatic Nucleophilic Substitution : 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to produce N-substituted 3-amino-2-nitrobenzo[b]thiophenes, a process involving aromatic nucleophilic substitution. This reaction could be useful for synthesizing isomers with unique structures (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Vibrational Spectra and DFT Simulations : Synthesis of a new thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was carried out using Suzuki coupling reaction. Its structure was confirmed by various spectroscopic techniques, and its vibrational spectra and theoretical frequencies were investigated (Balakit et al., 2017).

Electrochemical Synthesis : A functionalized thiophene, 3-bromo-4-methoxythiophene, was polymerized electrochemically. The polymer exhibits lower oxidation potential and higher electrochemical reversibility, making it useful for electrochromic device applications (Cihaner & Önal, 2007).

Optical and Photophysical Properties

Tuning Optical Properties : Postfunctionalization of poly(3-hexylthiophene) with various functional groups, including bromo, was studied to understand its effect on optical and photophysical properties. This process allows control over the fluorescence yield and solid-state emission of these materials (Li, Vamvounis, & Holdcroft, 2002).

Synthesis and Application in Photostabilizers : New thiophene derivatives were synthesized and used as photostabilizers for poly(vinyl chloride), demonstrating significant reduction in photodegradation. This showcases the potential of thiophene derivatives in enhancing the durability of materials against UV radiation (Balakit et al., 2015).

Materials Science and Electronics

Polymer Synthesis for Electronic Devices : The study of small band gap polymers, including synthesis of head-to-tail regioregular poly[3-(alkylthio)thiophenes], was carried out. These polymers have applications in electronic devices such as organic field-effect transistors and light-emitting displays (Wu, Chen, & Rieke, 1996).

Electrochemical Polycondensation for Organic Electronics : Dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene was performed, yielding high molecular weight and regioregular poly(3-hexylthiophene). Such materials are important for applications in organic electronics (Wang, Takita, Kikuzaki, & Ozawa, 2010).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

3-bromo-4-(difluoromethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2S/c6-4-2-9-1-3(4)5(7)8/h1-2,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGZYQLSKPADEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2453416.png)

![5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2453425.png)

![N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2453427.png)

![8-chloro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2453429.png)

![1-(4-bromophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2453432.png)

![N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2453434.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2453435.png)

![Tert-butyl 3-[(1-cyano-2-methylcyclopentyl)carbamoyl]propanoate](/img/structure/B2453436.png)

![3-(3,4-dimethoxyphenyl)-2-((4-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453439.png)